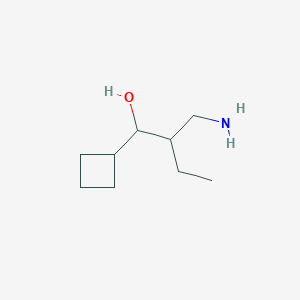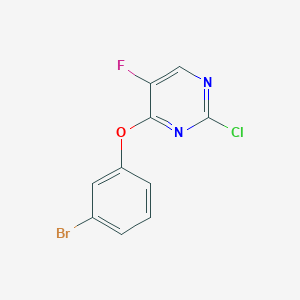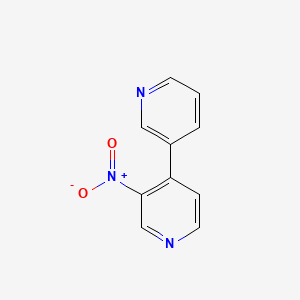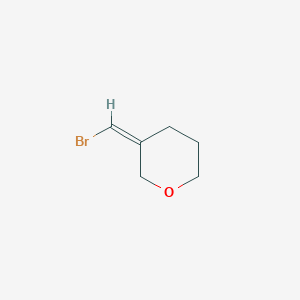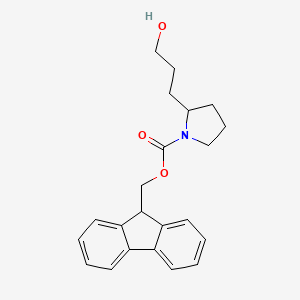
(9H-Fluoren-9-yl)methyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-Fluoren-9-yl)methyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C22H25NO3 and a molecular weight of 351.44 g/mol . This compound is often used in research settings and has various applications in chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate typically involves the reaction of fluorenylmethanol with 2-(3-hydroxypropyl)pyrrolidine-1-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(9H-Fluoren-9-yl)methyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ester group would produce an alcohol.
Applications De Recherche Scientifique
(9H-Fluoren-9-yl)methyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is utilized in the study of enzyme interactions and protein modifications.
Medicine: Research into its potential therapeutic applications, including drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is employed in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (9H-Fluoren-9-yl)methyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The fluorenylmethyl group provides stability and facilitates binding to target molecules, enhancing the compound’s efficacy in its applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: This compound shares the fluorenylmethyl group and is used in peptide synthesis.
(S)-2-((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: Another compound with similar structural features, used in organic synthesis.
Uniqueness
(9H-Fluoren-9-yl)methyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its stability and reactivity make it a valuable compound in both research and industrial settings.
Propriétés
Formule moléculaire |
C22H25NO3 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C22H25NO3/c24-14-6-8-16-7-5-13-23(16)22(25)26-15-21-19-11-3-1-9-17(19)18-10-2-4-12-20(18)21/h1-4,9-12,16,21,24H,5-8,13-15H2 |
Clé InChI |
ZVXQRGIXXYYJHF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2,6-Diazaspiro[3.4]octan-2-yl}-2,2-dimethylpropan-1-one](/img/structure/B13188318.png)







![1-[3-Amino-4-(2-methylpropyl)piperidin-1-yl]ethan-1-one](/img/structure/B13188366.png)
